2-Nitrofluoranthene chemical and physical properties
2-Nitrofluoranthene chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Nitrofluoranthene
Introduction
2-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (NPAH), a class of compounds that has garnered significant attention from the scientific community due to its prevalence as an environmental contaminant and its potential toxicological effects. NPAHs are formed both through direct emission from combustion sources and, notably, through secondary atmospheric reactions of their parent PAHs. 2-Nitrofluoranthene, specifically, is often cited as a key marker for photochemical pollution, as its formation is predominantly through the gas-phase nitration of fluoranthene.
This technical guide serves as a comprehensive resource for researchers, toxicologists, and environmental scientists, providing a detailed overview of the core chemical and physical properties of 2-Nitrofluoranthene. It consolidates available data on its molecular structure, physicochemical characteristics, spectroscopic profile, formation and reactivity, metabolic pathways, and analytical determination. The information is presented to support advanced research, risk assessment, and the development of monitoring strategies for this environmentally significant compound.
Molecular Structure and Identification
The foundational step in understanding the behavior of 2-Nitrofluoranthene is the characterization of its molecular structure. It consists of a four-ring fluoranthene core with a nitro (-NO₂) group substituted at the C2 position.
Caption: Chemical structure of 2-Nitrofluoranthene.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 13177-29-2 | |
| Molecular Formula | C₁₆H₉NO₂ | |
| Molecular Weight | 247.25 g/mol | |
| IUPAC Name | 2-nitrofluoranthene | |
| SMILES | O=N(=O)C=1C=C2C=CC=C3C4=CC=CC=C4C(C1)=C23 |
| InChI | InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |
Physicochemical Properties
The physical state and solubility of 2-Nitrofluoranthene dictate its environmental transport and fate. As a semi-volatile organic compound, it can exist in both the vapor and particulate phases in the atmosphere. Its low aqueous solubility and lipophilic nature mean it tends to partition into organic matter in soil and sediment.
Table 2: Physical and Chemical Properties of 2-Nitrofluoranthene
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Melting Point | 151 - 153 | °C | |
| Boiling Point | 455.7 | °C (at 760 mmHg) | |
| Density | 1.422 | g/cm³ | |
| Flash Point | 230.3 | °C | |
| Vapor Pressure | 1.32 x 10⁻⁶ | mmHg | |
| Appearance | Likely a yellow to gold crystalline solid | - | * |
| Solubility | Sparingly soluble in water; readily soluble in organic solvents such as acetone, dichloromethane, benzene, and hexane. | - | |
*Note: Appearance is inferred from the description of the isomer 3-Nitrofluoranthene ("Gold solid") as a specific description for the 2-isomer was not found.
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and quantification of 2-Nitrofluoranthene in complex matrices.
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak ([M]⁺) at m/z 247. A characteristic fragmentation pattern involves the loss of the nitro group (NO₂), resulting in a major fragment ion at m/z 201. This transition (247 → 201) is frequently used for high-sensitivity and high-selectivity quantification in tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometry can provide precise mass data for confirmation of the elemental composition. Predicted collision cross-section (CCS) values can further aid in identification.
Infrared (IR) Spectroscopy The IR spectrum of 2-Nitrofluoranthene is dominated by features of its aromatic system and the nitro functional group. Key expected absorption bands include:
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Aromatic C-H Stretch: Above 3000 cm⁻¹
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Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.
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Asymmetric N-O Stretch: A strong band in the 1550-1475 cm⁻¹ range.
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Symmetric N-O Stretch: A strong band in the 1360-1290 cm⁻¹ range.
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C-H Out-of-Plane Bending: Bands below 900 cm⁻¹, which can be indicative of the substitution pattern on the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy Like other PAHs, 2-Nitrofluoranthene exhibits strong absorbance in the UV region due to π→π* electronic transitions. The addition of the nitro group, a chromophore, conjugated with the aromatic system is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent fluoranthene molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H and ¹³C NMR spectral data for 2-Nitrofluoranthene are not widely available in public databases. However, structural elucidation of its metabolites has been performed using high-field NMR techniques, indicating that such characterization is feasible. A comprehensive analysis would require one- and two-dimensional NMR experiments to assign all proton and carbon signals of the complex aromatic system.
Synthesis and Formation
Environmental Formation 2-Nitrofluoranthene is predominantly formed in the atmosphere through the gas-phase reaction of fluoranthene. This process is initiated by daytime reaction with hydroxyl (OH) radicals or nighttime reaction with nitrate (NO₃) radicals. The resulting radical adduct then reacts with nitrogen dioxide (NO₂) to yield 2-Nitrofluoranthene. This photochemical origin makes its concentration relative to other NPAHs a useful indicator of atmospheric processing.
Caption: Atmospheric formation pathway of 2-Nitrofluoranthene.
Laboratory Synthesis While 2-Nitrofluoranthene is primarily studied as an environmental contaminant, its laboratory synthesis would typically involve the direct nitration of fluoranthene using nitrating agents, such as nitric acid in the presence of a catalyst like sulfuric acid. This reaction can produce a mixture of nitro-isomers, requiring subsequent purification steps like chromatography to isolate the 2-nitro isomer. For most research and analytical applications, 2-Nitrofluoranthene is procured as a certified reference material from specialized chemical suppliers.
Reactivity and Metabolism
Chemical Reactivity The most significant reaction of 2-Nitrofluoranthene in the environment is photodegradation. Exposure to solar radiation can lead to its decomposition, which is a key process limiting its atmospheric lifetime and long-range transport.
Biological Metabolism The metabolism of 2-Nitrofluoranthene is a critical factor in its toxicological profile, as metabolic activation can lead to the formation of reactive intermediates capable of binding to DNA. Studies in both fungal and mammalian systems have identified two primary metabolic pathways:
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Nitroreduction: The nitro group is reduced to an amino group (-NH₂), forming 2-aminofluoranthene. This pathway is a key activation step, as the resulting N-hydroxy arylamine intermediate is highly reactive. This has been observed in rat lung subcellular fractions.
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Ring Oxidation/Hydroxylation: Cytochrome P450 enzymes can oxidize the aromatic rings to form various hydroxylated metabolites and dihydrodiols. These oxidized products can then be further metabolized through conjugation with sulfate or glucuronic acid to facilitate excretion, as seen in fungal metabolism.
Caption: Major metabolic pathways of 2-Nitrofluoranthene.
Analytical Methodology: GC-MS Determination in Soil
The following is a representative protocol for the trace-level determination of 2-Nitrofluoranthene in soil, based on common environmental analysis methods such as those derived from the US EPA SW-846 series.
Principle An organic solvent extract is prepared from a soil sample using accelerated solvent extraction (ASE). The extract is concentrated and cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and selective quantification.
Apparatus and Reagents
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Apparatus: Accelerated Solvent Extractor (ASE), nitrogen evaporator, SPE manifold, GC-MS system.
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Reagents: Dichloromethane (DCM) and acetone (pesticide grade), anhydrous sodium sulfate, silica gel SPE cartridges, and a certified reference standard of 2-Nitrofluoranthene. Deuterated PAH surrogate standards (e.g., d₁₀-fluoranthene) and internal standards (e.g., d₁₂-chrysene) are required.
Experimental Protocol
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Sample Preparation: Homogenize the soil sample. Weigh approximately 10 g of soil and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
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Spiking: Spike the sample with a known amount of surrogate standard solution prior to extraction to monitor method efficiency.
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Extraction (ASE):
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Load the sample into an ASE cell.
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Extract with a 1:1 (v/v) mixture of acetone and DCM at 100 °C and 1500 psi.
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Perform two static extraction cycles of 5 minutes each.
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Collect the extract in a collection vial.
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Concentration: Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
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Cleanup (SPE):
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Condition a silica gel SPE cartridge (e.g., 6 mL, 1 g) with DCM.
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Load the concentrated extract onto the cartridge.
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Elute interfering compounds with a non-polar solvent like hexane.
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Elute the target NPAHs with a more polar solvent mixture, such as DCM.
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Final Preparation: Concentrate the cleaned extract to a final volume of 1 mL. Add the internal standard just prior to analysis.
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GC-MS Analysis:
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Inject 1 µL of the final extract into the GC-MS.
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Instrumental Conditions: See Table 3.
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Table 3: Example GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Inlet | Splitless, 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 310 °C (hold 10 min) |
| MS Transfer Line | 300 °C |
| Ion Source | Electron Ionization (EI), 230 °C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 247 |
| Qualifier Ion | m/z 201 |
Caption: Workflow for the analysis of 2-Nitrofluoranthene in soil.
Toxicology and Safety
2-Nitrofluoranthene is recognized as a genotoxic compound. Like many NPAHs, its toxicity is linked to its metabolic activation to reactive species that can form DNA adducts, leading to mutations. While one study on developmental toxicity in a zebrafish model found it to be inactive, its classification as a mutagen warrants careful handling.
Safety Precautions When handling 2-Nitrofluoranthene, standard laboratory safety protocols for potent mutagens should be followed. This includes:
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Working in a well-ventilated fume hood.
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Using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
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Avoiding inhalation of dust or aerosolized solutions.
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Disposing of waste in accordance with institutional guidelines for chemical mutagens.
Conclusion
2-Nitrofluoranthene is a photochemically formed NPAH with distinct chemical and physical properties that govern its environmental behavior and biological activity. Its detection and quantification require sensitive and specific analytical methods, such as GC-MS, to overcome the challenges of complex sample matrices. A thorough understanding of its formation, reactivity, and metabolic pathways is essential for accurately assessing its environmental impact and the associated risks to human health. This guide provides the foundational technical information necessary to support ongoing and future research in these critical areas.
References
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